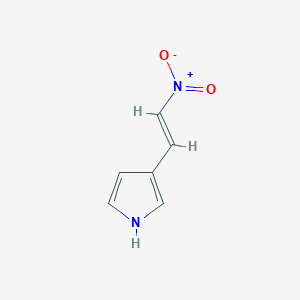
3-(2-Nitroethenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitroethenyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with a nitroethenyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)-1H-pyrrole typically involves the condensation of pyrrole with nitroethene derivatives. One common method is the reaction of pyrrole with 2-nitroethanal under basic conditions, which leads to the formation of the desired product through a Michael addition reaction . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitroethenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Nitroethenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitroethenyl)-1H-pyrrole involves its interaction with various molecular targets, depending on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Nitrovinyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
2-Nitro-4-(2-nitroethenyl)phenol: Contains a phenol ring with similar nitroethenyl substitution.
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: A chlorinated derivative with additional functional groups.
Uniqueness
3-(2-Nitroethenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
3-[(E)-2-nitroethenyl]-1H-pyrrole |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)4-2-6-1-3-7-5-6/h1-5,7H/b4-2+ |
Clave InChI |
NZWUDXWOUPEZMR-DUXPYHPUSA-N |
SMILES isomérico |
C1=CNC=C1/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CNC=C1C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


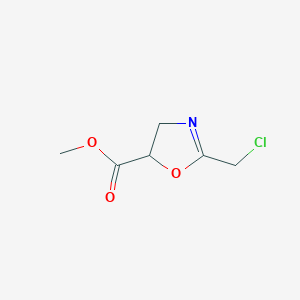
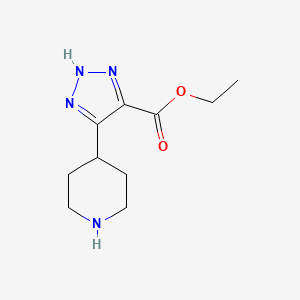
![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)


![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
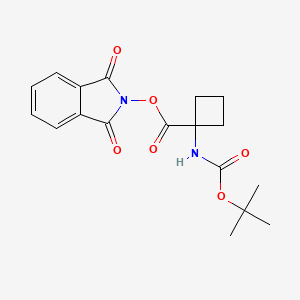
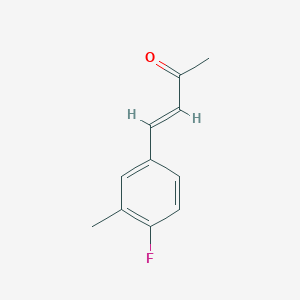
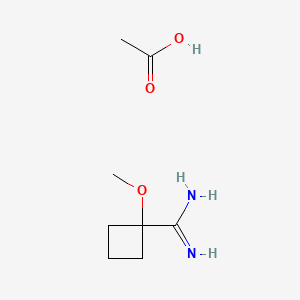
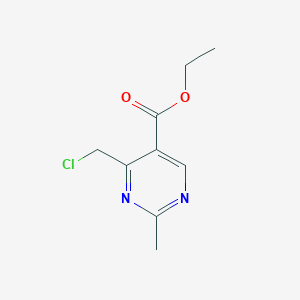
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
